3-(1-Hydroxyethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

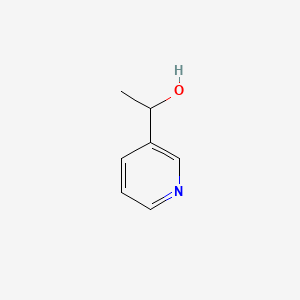

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909829 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-27-2, 10593-35-8 | |

| Record name | α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4754-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-PYRIDYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(1-Hydroxyethyl)pyridine chemical properties and structure

An In-depth Technical Guide to 3-(1-Hydroxyethyl)pyridine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4754-27-2), a pivotal heterocyclic alcohol in synthetic and medicinal chemistry. As a versatile pyridine derivative, it serves as a crucial building block in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, it explores its chemical reactivity and applications, grounded in authoritative references, to provide a holistic understanding of its scientific and commercial importance.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1-hydroxyethyl group. This chiral secondary alcohol possesses a unique combination of a basic nitrogenous ring and a reactive hydroxyl group, making it a valuable synthetic intermediate.

Key identifiers for this compound are cataloged below:

-

IUPAC Name : 1-(Pyridin-3-yl)ethanol

-

Synonyms : 1-(3-Pyridyl)ethanol, α-Methyl-3-pyridinemethanol[4][5]

-

InChI Key : QMDUEBURHKSKDG-UHFFFAOYSA-N[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. It is typically a liquid at room temperature.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 239.6 °C at 760 mmHg | |

| Density | 1.082 g/cm³ | [6] |

| Flash Point | 98.7 °C | [6] |

| LogP | 1.13490 | [6] |

| Refractive Index | 1.535 | [6] |

| Storage Temperature | Room temperature, under inert atmosphere |

Spectroscopic and Analytical Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

δ 8.57 (d, J=1.8 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring, adjacent to the nitrogen atom.

-

δ 8.49 (dd, J=1.5, 4.8 Hz, 1H): This multiplet represents the proton at the C6 position of the pyridine ring.

-

δ 7.74 (ddd, J=1.8, 2.1, 7.7 Hz, 1H): This signal is assigned to the proton at the C4 position.

-

δ 7.26-7.30 (m, 1H): This multiplet corresponds to the proton at the C5 position of the ring.

-

δ 4.96 (q, J=6.2 Hz, 1H): This quartet represents the methine proton (CH) of the hydroxyethyl group, split by the adjacent methyl protons.

-

δ 2.62 (br s, 1H): This broad singlet is characteristic of the hydroxyl (-OH) proton. Its chemical shift can vary with concentration and temperature.

-

δ 1.53 (d, J=6.2 Hz, 3H): This doublet corresponds to the three protons of the methyl (CH₃) group, split by the adjacent methine proton.[9]

¹³C-NMR (Expected): Based on the structure, the expected carbon NMR signals in CDCl₃ would include:

-

~147-150 ppm: Two signals for the C2 and C6 carbons of the pyridine ring.

-

~134-140 ppm: Signals for the C3 and C4 carbons.

-

~123 ppm: Signal for the C5 carbon.

-

~68-70 ppm: Signal for the carbinol carbon (CH-OH).

-

~25 ppm: Signal for the methyl carbon (CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.[10] The expected characteristic absorption bands for this compound are:

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

-

3100-3000 cm⁻¹ (sharp): C-H stretching from the aromatic pyridine ring.

-

3000-2850 cm⁻¹ (sharp): C-H stretching from the aliphatic ethyl group.

-

1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations characteristic of the pyridine ring.[11]

-

1200-1000 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M+) : An ESI-MS analysis is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.[9]

-

Fragmentation : Common fragmentation pathways would likely involve the loss of a methyl group (m/z 108) or the loss of water from the molecular ion.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

Synthetic Protocol: Grignard Reaction

This protocol is based on a well-established procedure yielding high purity product.[9]

Step 1: Reaction Setup

-

To a solution of 3-pyridinecarboxaldehyde (5.30 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL), slowly add a solution of methylmagnesium bromide (0.96 M in THF, 15.9 mmol) under a nitrogen atmosphere at 0°C.

-

Expertise & Experience Insight: The use of an inert nitrogen atmosphere and anhydrous THF is critical. Grignard reagents are highly reactive towards water and oxygen, which would quench the reagent and significantly lower the yield. The reaction is performed at 0°C to control the exothermic nature of the Grignard addition and prevent side reactions. A molar excess of the Grignard reagent ensures complete conversion of the aldehyde.

-

Step 2: Reaction Execution

-

Stir the mixture at 0°C for 1 hour.

Step 3: Work-up and Quenching

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Trustworthiness Insight: A saturated NH₄Cl solution provides a mild acidic quench that protonates the resulting alkoxide to form the desired alcohol while neutralizing any unreacted Grignard reagent. It is preferred over strong acids which could lead to side reactions with the pyridine ring or the alcohol.

-

Step 4: Extraction and Isolation

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

Step 5: Purification

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a chloroform/methanol (9/1) eluent system to yield this compound as the final product.[9]

-

Authoritative Grounding: Silica gel chromatography is the standard method for purifying moderately polar organic compounds. The chloroform/methanol solvent system provides the necessary polarity to effectively separate the desired product from non-polar impurities and highly polar starting materials or by-products.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Considerations

This compound exhibits reactivity characteristic of both a secondary alcohol and a pyridine derivative.

-

Reactions of the Hydroxyl Group : The -OH group can undergo oxidation to form the corresponding ketone, 3-acetylpyridine. It can also be esterified or etherified under appropriate conditions.

-

Reactions of the Pyridine Ring : The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to form the corresponding N-oxide, this compound-N-oxide.[12][13]

Applications in Research and Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous therapeutic agents.[3] Their ability to improve water solubility and act as hydrogen bond acceptors makes them valuable pharmacophores.[3] this compound is a key intermediate in the synthesis of more complex molecules.[1] Its chiral center and reactive hydroxyl group allow for the stereoselective synthesis of drug candidates, making it a valuable building block for creating diverse chemical libraries for high-throughput screening. Pyridine derivatives are integral to the synthesis of drugs across various therapeutic areas, including anti-ulcerative agents.[2]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements :

-

P261 : Avoid breathing mist/vapors/spray.[14]

-

P264 : Wash hands and any exposed skin thoroughly after handling.[14][15]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[14][15]

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[14]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]

-

-

Handling : Use only in a well-ventilated area.[14][16] Keep away from open flames, hot surfaces, and sources of ignition.[16][17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Store under an inert atmosphere.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant utility in organic synthesis and pharmaceutical development. Its well-defined chemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for chemists. This guide has provided a detailed technical overview to support its effective and safe use in research and development endeavors.

References

- 1. This compound | 4754-27-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 4754-27-2 [amp.chemicalbook.com]

- 6. This compound | CAS#:4754-27-2 | Chemsrc [chemsrc.com]

- 7. appchemical.com [appchemical.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. This compound-N-OXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. GSRS [precision.fda.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

Foreword: The Analytical Imperative for a Key Pharmaceutical Building Block

An In-depth Technical Guide to the Characterization of 3-(1-Hydroxyethyl)pyridine (CAS 4754-27-2)

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of chemical intermediates is not merely a procedural formality; it is the bedrock of reproducible research and the assurance of final product quality and safety. This compound, a versatile heterocyclic alcohol, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring, a chiral center, and a hydroxyl group, offers multiple avenues for chemical modification, yet also presents unique analytical challenges.

This guide provides a comprehensive, in-depth framework for the thorough characterization of this compound (CAS: 4754-27-2). Moving beyond a simple recitation of data, we delve into the causality behind analytical choices, offering field-proven insights into spectroscopic and chromatographic methodologies. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this vital compound.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. This compound is a pyridine derivative with a hydroxyethyl substituent at the 3-position.

Caption: Molecular Structure of this compound.

A summary of its core physicochemical properties provides the initial dataset for identification and handling.

| Property | Value | Reference |

| CAS Number | 4754-27-2 | [1][2] |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Density | 1.082 g/cm³ | [1] |

| Boiling Point | 239.6 °C at 760 mmHg | [1] |

| Flash Point | 98.7 °C | [1] |

| IUPAC Name | 1-(pyridin-3-yl)ethanol | [2] |

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule, especially one intended for high-purity applications. A robust characterization relies on the orthogonal application of spectroscopic and chromatographic methods to build a comprehensive and undeniable profile of the compound.

Caption: Comprehensive Analytical Workflow for Characterization.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopy provides the most powerful tools for non-destructive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, residual water can obscure the hydroxyl proton signal. DMSO-d₆ can be a better choice as the hydroxyl proton often appears as a distinct, exchangeable doublet or triplet. However, based on available data, CDCl₃ provides a clear spectrum.[3] The broad singlet observed for the -OH proton at ~2.62 ppm is characteristic of a moderately exchanging proton in this solvent.[3]

¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| 8.57 | d | 1H | 1.8 | H-2 (Pyridine) | Doublet due to coupling with H-6 (⁴J). Most deshielded proton due to proximity to nitrogen. |

| 8.49 | dd | 1H | 1.5, 4.8 | H-6 (Pyridine) | Doublet of doublets from coupling to H-5 (³J) and H-2 (⁴J). Deshielded by nitrogen. |

| 7.74 | ddd | 1H | 1.8, 2.1, 7.7 | H-4 (Pyridine) | Complex multiplet due to coupling with H-5, H-2, and H-6. |

| 7.28 | m | 1H | - | H-5 (Pyridine) | Most upfield pyridine proton, coupled to H-4 and H-6. |

| 4.96 | q | 1H | 6.2 | H-α (CH-OH) | Quartet due to coupling with the three methyl protons (H-β). |

| 2.62 | br s | 1H | - | OH | Broad singlet, indicating moderate chemical exchange. Position is concentration-dependent. |

| 1.53 | d | 3H | 6.2 | H-β (CH₃) | Doublet due to coupling with the single methine proton (H-α). |

Data sourced from ChemicalBook.[3]

-

Pyridine Ring Carbons: Expect signals in the aromatic region (~120-150 ppm). The carbons closest to the nitrogen (C-2, C-6) will be the most deshielded.

-

Methine Carbon (C-α): The carbon bearing the hydroxyl group is expected around 65-70 ppm.

-

Methyl Carbon (C-β): The terminal methyl group will be the most upfield signal, expected around 20-25 ppm.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief vortex can be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. The causality for using TMS is to provide a zero reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular ion, while Electron Ionization (EI) provides more extensive fragmentation.

Trustworthiness: The observation of a protonated molecular ion [M+H]⁺ at m/z 124 in ESI-MS is a self-validating piece of data.[3] It directly corresponds to the expected molecular weight of 123.15 plus the mass of a proton, confirming the elemental composition.

Predicted Fragmentation Pattern (EI): Under higher energy EI conditions, the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): This is a common fragmentation for ethyl-substituted aromatics, leading to a stable ion at m/z 108.

-

Loss of water (H₂O): Elimination of water from the alcohol would yield an ion at m/z 105.

-

Alpha-cleavage: Cleavage of the C-C bond between the ring and the side chain can result in a pyridinium ion.

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

-

Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method: Use a temperature program starting at 70 °C, holding for 1 minute, then ramping at 10 °C/min to 250 °C. This ensures separation from any potential volatile impurities.

-

MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-200 in EI mode.

-

Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, confirming the molecular ion and evaluating the fragmentation pattern against predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Authoritative Grounding: The interpretation of an IR spectrum is grounded in the well-established principle that molecular bonds vibrate at specific, quantifiable frequencies. For this compound, the spectrum is a composite of vibrations from the alcohol and the pyridine ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3500 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is a hallmark of hydrogen bonding, a key feature of alcohols. |

| ~3000-3100 | C-H stretch | Aromatic (Pyridine) | Aromatic C-H stretches typically appear at frequencies just above 3000 cm⁻¹.[5] |

| ~2850-2980 | C-H stretch | Aliphatic (CH, CH₃) | These correspond to the stretching vibrations of the ethyl side chain. |

| ~1400-1600 | C=C, C=N stretch | Pyridine Ring | The pyridine ring has several characteristic stretching bands in this region, confirming the presence of the heterocycle.[5][6] |

| ~1050-1150 | C-O stretch | Secondary Alcohol | A strong band in this region is indicative of the C-O bond of the secondary alcohol. |

Experimental Protocol: Thin Film IR

-

Sample Application: Place one drop of neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

-

Analysis: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent like dichloromethane or acetone, followed by careful drying. This prevents damage to the hygroscopic salt plates.

Chromatographic Purity Assessment

For drug development professionals, purity is paramount. Chromatographic techniques are essential for quantifying the compound and identifying any potential impurities.

Expertise & Experience: Gas chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for determining the purity of volatile, thermally stable compounds like this one.[7] The FID response is directly proportional to the mass of carbon, allowing for accurate area-percent purity calculations without the need for individual impurity standards, a significant advantage in early-stage development. Coupling GC with a mass spectrometer (GC-MS) allows for the tentative identification of any separated impurities.[8]

Common Synthesis-Related Impurities: The most common synthesis involves the Grignard reaction between 3-pyridinecarboxaldehyde and a methylmagnesium halide.[3] Potential impurities to monitor for include:

-

3-Pyridinecarboxaldehyde: Unreacted starting material.

-

3-Ethylpyridine: Over-reduction or a side reaction product.

-

Bipyridyl species: Formed from coupling side reactions.

A well-developed GC method should demonstrate baseline separation between the main peak of this compound and these potential impurities.

Safety, Handling, and Storage

Ensuring the stability of the material and the safety of the researcher is a critical component of any technical guide.

-

Safety Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] It is also known to cause serious skin and eye irritation.[2][9]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10][11]

-

Storage: The compound is stable under recommended storage conditions.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent oxidation and moisture absorption.[4] It is incompatible with strong oxidizing agents.[12]

Conclusion

The characterization of this compound, CAS 4754-27-2, is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy for structural elucidation, and chromatography for purity assessment. By following the detailed workflows and protocols outlined in this guide, researchers and developers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous analytical approach forms the foundation of quality control in the journey from chemical synthesis to pharmaceutical innovation.

References

- 1. This compound | CAS#:4754-27-2 | Chemsrc [chemsrc.com]

- 2. alpha-Methyl-3-pyridinemethanol | C7H9NO | CID 101192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 4754-27-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. env.go.jp [env.go.jp]

- 9. tcichemicals.com [tcichemicals.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

A Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via Reduction of 3-Acetylpyridine

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 3-(1-hydroxyethyl)pyridine, a pivotal chiral building block in pharmaceutical development, through the reduction of 3-acetylpyridine. The document navigates through various chemical and biological reduction strategies, from classical chemical hydride reductions yielding racemic products to advanced asymmetric techniques for accessing enantiopure isomers. Each method is critically evaluated based on its mechanism, chemoselectivity, stereoselectivity, and practical applicability. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and implement the optimal synthetic route for their specific objectives.

Introduction: The Significance of this compound

This compound is a pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a chiral secondary alcohol adjacent to a pyridine ring, makes it a valuable synthon for constructing more complex molecular architectures. Optically active 1-(pyridyl)ethanol derivatives are particularly sought after as versatile chiral building blocks for asymmetric synthesis and as intermediates for pharmaceuticals, including inhibitors of non-nucleoside HIV reverse-transcriptase.[2][3]

The most direct and common route to this alcohol is the reduction of the corresponding ketone, 3-acetylpyridine.[4][5] This transformation, while conceptually simple, presents two primary challenges that dictate the choice of synthetic strategy:

-

Chemoselectivity: The reduction must selectively target the ketone's carbonyl group without affecting the aromatic pyridine ring. Over-reduction leads to the formation of piperidine derivatives, a common side reaction in catalytic hydrogenations.[6][7]

-

Enantioselectivity: For pharmaceutical applications, typically only one enantiomer of a chiral molecule is biologically active. Therefore, methods that can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.) are of paramount importance.

This guide will dissect the primary methodologies employed to address these challenges, offering a comprehensive overview of both racemic and asymmetric synthesis pathways.

Chemical Reduction Strategies for Racemic Synthesis

When enantioselectivity is not a primary concern, several robust and scalable chemical methods are available. These approaches are valued for their reliability, high yields, and straightforward execution.

Sodium Borohydride (NaBH₄) Reduction

The use of sodium borohydride is arguably the most common laboratory-scale method for reducing aldehydes and ketones due to its operational simplicity, safety, and excellent chemoselectivity.[8]

Mechanism and Causality: Sodium borohydride acts as a source of hydride ions (H⁻).[9] The reaction proceeds via the nucleophilic addition of a hydride from the borohydride complex to the electrophilic carbonyl carbon of 3-acetylpyridine.[8][10] This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like water or methanol from the reaction medium) protonates the resulting alkoxide to yield the final alcohol product.[10]

A key advantage of NaBH₄ is its mild reactivity. It readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like esters, amides, or, crucially in this case, aromatic rings.[8] This inherent selectivity prevents the undesired hydrogenation of the pyridine ring. Stoichiometrically, one mole of NaBH₄ can donate four hydride equivalents, theoretically reducing four moles of ketone.[11] However, in practice, a slight molar excess of the reducing agent is often employed to ensure complete conversion.

Caption: Mechanism of NaBH₄ reduction of 3-acetylpyridine.

Table 1: Comparison of Common Chemical Reducing Agents

| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | High chemoselectivity, safe, easy workup | Produces racemic mixture |

| Catalytic Hydrogenation (PtO₂, Pd/C) | Ethanol, Acetic Acid | 25 to 80 | High yield, scalable, uses H₂ | Risk of pyridine ring reduction, catalyst poisoning |

| Borane-THF Complex (BH₃·THF) | THF | 0 to 66 | Can reduce other functional groups | Less selective for ketones vs. acids, pyrophoric reagent |

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, particularly for industrial-scale synthesis. It involves the use of hydrogen gas and a metal catalyst to effect the reduction.

Catalyst Choice and Selectivity: The choice of catalyst is critical to prevent over-reduction of the pyridine ring to a piperidine.

-

Platinum (PtO₂) and Rhodium (Rh) are highly active catalysts that can readily reduce the pyridine ring, especially under acidic conditions or elevated pressures.[6][7][12]

-

Palladium on Carbon (Pd/C) can be used to obtain the desired alcohol, but careful control of conditions is necessary.[6]

-

Raney Nickel has also been studied and can yield the carbinol, though it may be contaminated with starting material.[6]

Studies have shown that the reduction of isomeric acetylpyridines with various noble metal catalysts can lead to different product distributions.[6][13] For 3-acetylpyridine, the formation of by-products like 3-acetyl-1,4,5,6-tetrahydropyridine can occur. The nitrogen atom in the pyridine ring can act as a catalyst poison, complicating the reaction. However, high selectivity has been achieved in alkaline solutions, where complexation effects may play a role.[13]

Asymmetric Reduction for Enantiopure Synthesis

The synthesis of enantiomerically pure this compound requires chiral reagents or catalysts to differentiate between the two prochiral faces of the ketone.

Biocatalytic Reduction

Biocatalysis, using whole microorganisms or isolated enzymes, represents a "green" and highly effective approach to asymmetric synthesis.[14]

Mechanism and Causality: Enzymes such as alcohol dehydrogenases or ketoreductases provide a precisely defined three-dimensional chiral active site. The substrate, 3-acetylpyridine, binds within this pocket in a specific orientation. The enzymatic cofactor (e.g., NADH or NADPH) then delivers a hydride to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.

The stereochemical outcome is dependent on the specific microorganism or enzyme used. For instance, Candida maris has been shown to reduce acetylpyridine derivatives to the corresponding (R)-alcohols with high enantioselectivity, while the common baker's yeast (Saccharomyces cerevisiae) often produces the (S)-alcohols.[2] The reaction conditions, such as glucose concentration and aeration, can significantly affect both the yield and the enantiomeric excess.[3]

Caption: General workflow for biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful homogeneous catalysis method that avoids the use of high-pressure hydrogen gas. It uses a stable, inexpensive hydrogen donor, such as isopropanol or formic acid, in combination with a chiral metal catalyst.[15][16]

Mechanism and Causality: The most common ATH catalysts are based on Ruthenium(II) or Rhodium(II) complexed with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[15] The catalyst first reacts with the hydrogen donor to form a metal-hydride species. The ketone then coordinates to this chiral metal complex, and the hydride is transferred intramolecularly to the carbonyl carbon. The chiral ligand creates a sterically demanding environment that forces the ketone to bind in a preferred orientation, resulting in a highly enantioselective reduction.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

-

Purification: The crude product is typically purified by silica gel column chromatography using a solvent system such as chloroform/methanol (e.g., 9:1 v/v) or by vacuum distillation.[17]

-

Characterization:

-

Nuclear Magnetic Resonance (¹H-NMR): The structure is confirmed by ¹H-NMR. Expected signals for this compound in CDCl₃ include a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~5.0 ppm), and distinct signals for the pyridine ring protons.[17]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion at m/z 124 [M+H]⁺.[17]

-

Enantiomeric Excess (e.e.): For asymmetric syntheses, the e.e. is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by comparing the peak areas of the two enantiomers.[2]

-

Detailed Experimental Protocols

Protocol 1: Racemic Synthesis via Sodium Borohydride Reduction

This protocol is a representative procedure based on established chemical principles.

-

Materials & Setup:

-

3-acetylpyridine (1.0 eq)

-

Sodium borohydride (0.3 - 0.5 eq)

-

Methanol (sufficient to dissolve substrate, ~5-10 mL per gram)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

-

Reaction Procedure:

-

Dissolve 3-acetylpyridine in methanol in the round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture in an ice bath again and slowly add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude oil via silica gel column chromatography to obtain pure this compound.

-

Protocol 2: Asymmetric Synthesis via Biocatalysis (Conceptual Workflow)

This protocol outlines a general workflow for microbial reduction.

-

Inoculum and Culture:

-

Prepare a sterile growth medium (e.g., YM broth) in a shake flask.

-

Inoculate the medium with a culture of the selected microorganism (e.g., Candida maris IFO10003 for the (R)-enantiomer).

-

Incubate the culture at an appropriate temperature (e.g., 30 °C) with shaking for 24-48 hours to grow the cell biomass.

-

-

Bioreduction:

-

Transfer the cell culture to a larger bioreactor containing fresh medium supplemented with a carbon source like glucose.

-

Once the culture is actively growing, add 3-acetylpyridine (neat or as a solution in a water-miscible solvent) to a final concentration of 1-10 g/L.

-

Maintain the reaction at a controlled temperature and pH. Monitor the consumption of the substrate and formation of the product by GC or HPLC.

-

-

Extraction and Purification:

-

After the reaction reaches completion (typically 24-72 hours), harvest the culture broth.

-

Separate the cells from the broth by centrifugation or filtration.

-

Extract the supernatant with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography.

-

Determine the enantiomeric excess of the final product using chiral HPLC.

-

Conclusion

The synthesis of this compound from 3-acetylpyridine is a well-established transformation that can be accomplished through a variety of methods. For racemic material, sodium borohydride reduction offers a simple, safe, and highly chemoselective route suitable for most laboratory applications. For large-scale production, catalytic hydrogenation may be preferred, provided that conditions are carefully optimized to prevent over-reduction of the pyridine nucleus.

For applications in drug development where enantiopurity is essential, asymmetric methods are indispensable. Biocatalytic reductions and asymmetric transfer hydrogenation stand out as powerful, highly selective, and increasingly practical strategies. The choice between these advanced methods will depend on factors such as required enantiomer ((R) or (S)), scalability, cost, and available resources. As the demand for enantiopure pharmaceuticals grows, the development of even more efficient and sustainable catalytic systems will continue to be a major focus in the field of synthetic organic chemistry.

References

- 1. This compound | 4754-27-2 [chemicalbook.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Microbial enantioselective reduction of acetylpyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 1-(pyridin-3-yl)ethanol

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Pyridin-3-yl)ethanol

Abstract

1-(Pyridin-3-yl)ethanol is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its molecular architecture, which features a pyridine ring and a secondary alcohol, confers a desirable combination of physicochemical properties and synthetic versatility. This technical guide provides a comprehensive examination of these properties, offering field-proven insights into its reactivity and practical application. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors. This document is intended to be an essential resource for scientists engaged in the design and synthesis of novel therapeutics.

Part 1: Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of 1-(pyridin-3-yl)ethanol is paramount for its effective utilization in synthetic chemistry. These properties govern its behavior in various chemical environments and inform decisions regarding reaction conditions, purification, and formulation.

Structural and General Properties

1-(Pyridin-3-yl)ethanol is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is commonly available, though stereospecific syntheses often necessitate the use of enantiomerically pure forms.[1]

| Property | Value |

| Molecular Formula | C7H9NO[1][2] |

| Molecular Weight | 123.15 g/mol [1][2] |

| IUPAC Name | 1-(pyridin-3-yl)ethanol |

| Synonyms | 1-(3-pyridyl)ethanol, 3-(1-Hydroxyethyl)pyridine[1] |

| CAS Number | 4754-27-2 (unspecified stereochemistry) |

| Appearance | Colorless to light yellow liquid/oil[1][3] |

Thermochemical and Solubility Profile

The thermal stability and solubility of 1-(pyridin-3-yl)ethanol are critical parameters for its storage, handling, and application in various solvent systems.

| Property | Value |

| Boiling Point | 239.6 °C at 760 mmHg[4] |

| Flash Point | 98.7 °C[4] |

| Density | ~1.083 g/cm³[4] |

| Solubility | Soluble in water and miscible with many organic solvents such as ethanol and ether.[5] |

| pKa | The predicted pKa is approximately 13.75 for the alcohol proton.[6] The pyridine nitrogen imparts basicity, with the pKa of the conjugate acid being in the typical range for pyridines (around 5). |

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-(pyridin-3-yl)ethanol is characterized by the reactivity of its secondary alcohol and the electronic influence of the pyridine ring. This section delves into key synthetic transformations, providing mechanistic insights that are crucial for reaction design and optimization.

Oxidation to 3-Acetylpyridine

The oxidation of the secondary alcohol to the corresponding ketone, 3-acetylpyridine, is a fundamental and high-yield transformation.[7][8] The choice of oxidant is critical to ensure chemoselectivity and avoid over-oxidation or side reactions.

Causality Behind Experimental Choices: Milder, modern oxidation protocols such as the Parikh-Doering oxidation (using a SO₃•pyridine complex) are often preferred over chromium-based reagents to enhance operational simplicity and minimize heavy metal waste.[9] These conditions are generally well-tolerated by the pyridine ring.

Caption: Workflow for the oxidation of 1-(pyridin-3-yl)ethanol.

Esterification Reactions

The secondary alcohol of 1-(pyridin-3-yl)ethanol readily undergoes esterification with a variety of acylating agents, including acid chlorides and carboxylic acids.[10][11]

Causality Behind Experimental Choices: When reacting with acid chlorides, a base such as pyridine is employed to scavenge the HCl byproduct, preventing protonation of the starting alcohol and driving the reaction to completion.[10] For esterification with carboxylic acids, a catalyst is typically required.

Caption: General workflow for the esterification of 1-(pyridin-3-yl)ethanol.

Part 3: Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthesis and modification of 1-(pyridin-3-yl)ethanol. Each protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Protocol: Parikh-Doering Oxidation to 3-Acetylpyridine

Method Rationale: The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex as a mild and efficient oxidizing agent. The reaction proceeds at or below room temperature, minimizing side reactions and making it suitable for sensitive substrates. The use of dimethyl sulfoxide (DMSO) as both a solvent and a co-oxidant is key to this transformation.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous DMSO, add triethylamine (3.0-5.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add a solution of sulfur trioxide pyridine complex (1.5-2.0 eq) in anhydrous DMSO dropwise, maintaining the internal temperature below 20 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-acetylpyridine can be purified by flash column chromatography on silica gel.

Protocol: Acylation with an Acid Chloride

Method Rationale: The reaction of an alcohol with an acid chloride in the presence of pyridine is a classic and highly effective method for ester formation.[10] Pyridine serves as a nucleophilic catalyst and an acid scavenger, ensuring a rapid and irreversible reaction.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere. Add pyridine (1.2 eq).

-

Addition of Acylating Agent: Cool the solution to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.

Part 4: Safety and Handling

Hazard Identification:

-

Health: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

-

Flammability: Combustible liquid. Keep away from heat and open flames.[12]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

References

- 1. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 2. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]

- 6. Page loading... [guidechem.com]

- 7. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 8. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [lgcstandards.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. orgosolver.com [orgosolver.com]

- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 12. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Potential Biological Activities of 3-(1-Hydroxyethyl)pyridine Derivatives

Abstract

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals, contributing to a vast spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, promising subclass: 3-(1-Hydroxyethyl)pyridine derivatives. We will delve into the synthetic rationale for these compounds and critically evaluate their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established principles with actionable experimental protocols and mechanistic insights to guide future discovery efforts.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in drug discovery.[5] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility enhancement make it a cornerstone of many clinically successful drugs.[1][6][7] The pyridine framework is found in natural compounds like nicotine and essential vitamins (niacin, pyridoxine) and is a key component of drugs approved for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][8][9] The functionalization of this core allows for the fine-tuning of pharmacological activity, making its derivatives a fertile ground for new therapeutic discoveries.[10] This guide focuses specifically on derivatives of this compound, a structure that combines the versatile pyridine core with a chiral hydroxylated side chain, offering multiple points for chemical modification and interaction with biological targets.

Synthesis of the this compound Core and its Derivatives

The generation of a library of derivatives for biological screening begins with a robust and scalable synthesis of the core scaffold. The primary route to this compound involves the nucleophilic addition of an organometallic reagent to 3-pyridinecarboxaldehyde.

A common and effective method utilizes a Grignard reaction, where methylmagnesium bromide is added to 3-pyridinecarboxaldehyde in an anhydrous ether solvent, typically at a reduced temperature to control reactivity.[11] This approach is favored for its high yield and straightforward execution.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize the core scaffold this compound.

Materials:

-

3-Pyridinecarboxaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow, cooled addition is critical to prevent exothermic reactions and the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a weak acid used to protonate the alkoxide intermediate and neutralize any remaining Grignard reagent without causing side reactions often seen with stronger acids.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography (e.g., using a chloroform/methanol gradient) to obtain pure this compound.[11]

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of the core scaffold.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[1] Pyridine derivatives have consistently shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13]

Mechanistic Hypothesis: The antimicrobial action of pyridine derivatives can be multifaceted. One proposed mechanism involves the irreversible interaction with and disruption of the bacterial cell wall, leading to apoptosis.[1] The lipophilicity and electronic properties conferred by different substituents on the pyridine ring can modulate this interaction, influencing both the potency and spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Standard antibiotics (e.g., Gentamicin, Fluconazole) as positive controls

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Culture the microorganisms overnight and dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds. Include wells for a positive control (inoculum + standard antibiotic), a negative control (inoculum + medium, no compound), and a sterility control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation: Hypothetical MIC Values

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 3-HEP-A | 8 | 16 | 32 |

| Derivative 3-HEP-B | 4 | 8 | 16 |

| Derivative 3-HEP-C | >128 | >128 | >128 |

| Gentamicin | 1 | 2 | N/A |

| Fluconazole | N/A | N/A | 4 |

Visualization: Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of bacterial cell wall disruption.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including arthritis and cardiovascular disease.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, but their use can be limited by side effects.[14] Pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[14][15][16][17]

Mechanistic Hypothesis: A compelling mechanism proposed for certain hydroxylated pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, is their ability to chelate iron.[15] Key enzymes in the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing).[15] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the derivatives.

Materials:

-

Wistar rats (150-200g)

-

Test compounds

-

Carrageenan (1% solution in saline)

-

Indomethacin (standard drug)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Grouping: Acclimatize animals and divide them into groups (n=6): Vehicle control, Indomethacin (10 mg/kg), and test compound groups at various doses (e.g., 10, 20, 40 mg/kg).

-

Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.). Causality: The choice of administration route depends on the compound's intended clinical application and solubility.

-

Inflammation Induction: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Volume Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter (Vₜ) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Data Presentation: Edema Inhibition at 4 Hours

| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition |

| Vehicle Control | 0.85 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.34 ± 0.03 | 60.0% |

| Derivative 3-HEP-D (20 mg/kg) | 0.41 ± 0.04 | 51.8% |

| Derivative 3-HEP-E (20 mg/kg) | 0.62 ± 0.06 | 27.1% |

Visualization: Proposed Anti-inflammatory Pathway

Caption: Proposed inhibition of COX enzymes via iron chelation.

Anticancer Activity

The pyridine scaffold is a validated pharmacophore in oncology, forming the core of numerous targeted therapies like Sorafenib and Crizotinib.[5][18] Pyridine derivatives can exert anticancer effects through various mechanisms, including the inhibition of crucial signaling kinases, induction of apoptosis, and interference with the cell cycle.[19][20][21]

Mechanistic Hypothesis: A primary mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[18][19] The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase, while substituents on the ring explore hydrophobic pockets to enhance binding affinity and selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro antiproliferative activity of derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

Doxorubicin (standard chemotherapeutic)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |

| Derivative 3-HEP-F | 0.85 | 1.23 | 2.54 |

| Derivative 3-HEP-G | 5.60 | 9.81 | 12.4 |

| Derivative 3-HEP-H | 35.2 | 48.9 | >50 |

| Doxorubicin | 1.93 | 2.15 | 2.88 |

Note: Data adapted from similar pyridine-urea studies for illustrative purposes.[18]

Visualization: Kinase Inhibition Mechanism

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]

- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsdr.org [ijsdr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsat.org [ijsat.org]

- 20. chemijournal.com [chemijournal.com]

- 21. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

Toxicological Profile and Safety Assessment of 3-(1-Hydroxyethyl)pyridine

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the toxicological profile of 3-(1-Hydroxyethyl)pyridine (CAS No. 4754-27-2). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its safety profile is essential for risk management, safe handling, and regulatory compliance. This guide synthesizes available data, leverages structure-activity relationships with related pyridine compounds, and outlines authoritative experimental methodologies to build a robust safety assessment.

Executive Summary: A Data-Driven Overview

The toxicological data for this compound is limited. However, by examining its chemical structure and data from analogous compounds such as pyridine and 3-(Hydroxymethyl)pyridine, a preliminary hazard profile can be constructed. The compound is expected to possess moderate acute toxicity and is likely to be a skin and eye irritant. Genotoxicity is not anticipated based on data from the parent compound, pyridine. A precautionary approach to handling is mandated due to the absence of comprehensive data on chronic, reproductive, and carcinogenic effects. This guide details the necessary experimental frameworks to definitively characterize its toxicological properties.

Physicochemical Characterization and Toxicokinetic Predictions

A substance's toxicological behavior is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Toxicological Relevance |

| Molecular Formula | C7H9NO | [1] | Foundational chemical identity. |

| Molecular Weight | 123.15 g/mol | [1] | Influences diffusion across biological membranes. |

| Boiling Point | 239.6 °C at 760 mmHg | [1] | Low volatility at standard temperature and pressure reduces inhalation risk. |

| Flash Point | 98.7 °C | [1] | Indicates a combustible liquid, relevant for handling and storage safety. |

| LogP (Octanol/Water) | 1.13 | [1] | Suggests moderate lipophilicity and a low potential for significant bioaccumulation. |

| Water Solubility | Freely Soluble (predicted) | [2] | High water solubility facilitates rapid absorption and systemic distribution following ingestion or dermal contact. |

Toxicokinetic Insights: The compound's water solubility and moderate LogP value suggest it can be readily absorbed and distributed throughout the body. Metabolism is anticipated to occur primarily in the liver via cytochrome P450-mediated oxidation of the pyridine ring and/or conjugation of the hydroxyl group, pathways common to pyridine derivatives.

Caption: Hypothetical metabolic pathway for this compound.

Acute Toxicity Profile

Acute toxicity data is foundational for establishing immediate handling precautions and for dose-setting in further studies.

Table 2: Acute Toxicity Data for this compound

| Test Type | Route | Species | Value | Source |

| Lethal Dose, 25% (LD25) | Intraperitoneal | Mouse | 239 mg/kg | [1] |

While limited, the available LD25 value suggests moderate toxicity via the intraperitoneal route.[1] Data for the more relevant oral, dermal, and inhalation routes are absent and represent a critical data gap. The structural analog 3-(Hydroxymethyl)pyridine is classified as harmful if swallowed.[3]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is chosen over the classical LD50 test to reduce animal usage while still providing sufficient information for hazard classification.

-

Principle: It is a stepwise procedure using a limited number of animals per step. The outcome of each step determines the next step, i.e., whether to dose at a higher or lower fixed dose level.

-

Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).

-

Dose Levels: Standard fixed dose levels are 5, 50, 300, and 2000 mg/kg. A sighting study with one animal is performed to determine the appropriate starting dose.

-

Procedure:

-

Administer the starting dose to a single animal.

-

Observe the animal for signs of toxicity for up to 14 days.

-

If the animal survives, dose four more animals at the same level. If 2 or more animals die, the test is stopped and the substance is classified. If 1 animal dies, the test is repeated at the next lower dose level.

-

If the initial animal dies, dose the next animal at a lower dose level.

-

-

Endpoints: Mortality, clinical signs (changes in skin, fur, eyes, respiration, behavior), body weight changes, and gross necropsy findings.

Caption: Workflow for an acute oral toxicity fixed dose procedure.

Irritation and Sensitization

Based on safety data sheets for the closely related chemical 3-(Hydroxymethyl)pyridine, this compound should be presumed to be a skin and eye irritant until proven otherwise.[3][4]

-

Skin Irritation: Expected to cause skin irritation (Category 2).[3][4]

-

Eye Irritation: Expected to cause serious eye irritation (Category 2).[3][4]

-

Sensitization: No data is available.

Genotoxicity Assessment

There is no specific genotoxicity data for this compound. However, the parent compound, pyridine, has been extensively studied and provides a strong basis for read-across.

-

Pyridine: Was not mutagenic in multiple Salmonella typhimurium strains (Ames test), with or without metabolic activation.[5][6]

-

Pyridine: Did not induce chromosomal aberrations in Chinese hamster ovary cells.[6]

-

Other Pyridine Derivatives: Studies on several synthetic pyridine derivatives have also returned negative results in the Ames test.[7][8][9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This is the gold-standard initial screen for gene mutation potential.

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of the substance to cause a reverse mutation, restoring the cell's ability to grow on an amino acid-deficient medium.

-

Methodology:

-

Strains: A minimum of five strains are required (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: Bacteria are exposed to the test chemical across a range of concentrations on agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies is counted. A positive result is defined as a dose-related increase in revertants, typically a doubling or more over the negative control value.

-

Carcinogenicity

No carcinogenicity data exists for this compound. For the parent compound, pyridine, the International Agency for Research on Cancer (IARC) has concluded there is limited evidence in experimental animals for its carcinogenicity and it is classified as Group 3: Not classifiable as to its carcinogenicity to humans .[10] This was based on findings of increased liver tumors in mice and kidney tumors in one strain of rats.[10]

Reproductive and Developmental Toxicity

This is a significant data gap. No studies on the reproductive or developmental effects of this compound are available. Standard OECD guideline studies (e.g., OECD TG 421 or 422) would be required to assess these endpoints.[11]

Occupational Safety and Handling

Given the data gaps and the presumed irritant nature of the compound, stringent safety protocols are required.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe footwear.[4]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

-

-

First Aid Measures:

-